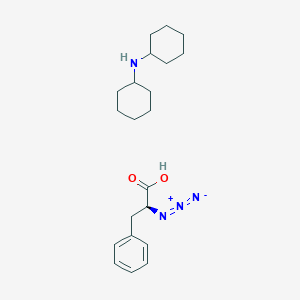

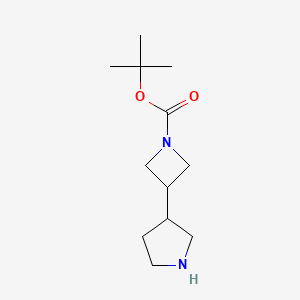

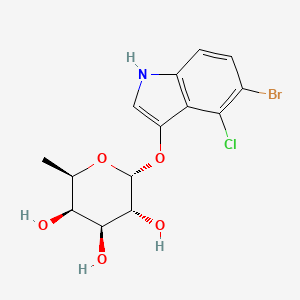

![molecular formula C25H30O2Si B1528190 1-[4-[[tert-ブチル(ジフェニル)シリル]オキシメチル]フェニル]エタノール CAS No. 1123169-56-1](/img/structure/B1528190.png)

1-[4-[[tert-ブチル(ジフェニル)シリル]オキシメチル]フェニル]エタノール

説明

1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is a useful research compound. Its molecular formula is C25H30O2Si and its molecular weight is 390.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性化合物の合成

この化合物は、生物活性分子の合成における前駆体として役立ちます。 その安定性と反応性は、天然物に見られる複雑な構造の構築に適しており、天然物はしばしば抗がん、抗炎症、鎮痛特性を示します .

有機合成における保護基

そのtert-ブチルジフェニルシリル(TBDPS)基により、有機合成におけるアルコールの保護基として使用されます。 この基は、特に酸性条件に対する耐性と選択性が高く評価されており、これは複数段階の合成プロセスにおいて重要です .

選択的脱保護

この化合物のTBDPS基は、他の感受性の高い官能基の存在下で選択的に除去することができ、これは複雑な有機分子の段階的構築に不可欠です .

医薬品中間体の安定性向上

医薬品中間体への組み込みは、その安定性を向上させ、貯蔵および取り扱い中の分解に対する耐性を高め、それにより医薬品製品の保存期間を延ばします .

材料科学への応用

この化合物の構造モチーフは、高いガス透過性を備えたポリマーの開発に利用でき、これはさまざまな産業用途向けの高度な材料の開発において重要です .

化学反応における触媒および試薬

化学反応における触媒または試薬として作用し、アルコールやフェノールの選択的シリル化など、そうでなければ難しい変換を促進します .

機構研究における研究ツール

研究者はこの化合物を使用して反応機構、特にシリルエーテルの生成と開裂を含む反応機構を研究することができます。これらは有機化学における基本的な反応です .

有機エレクトロニクス開発

この化合物の電子特性は、有機発光ダイオード(OLED)や有機光起電力(OPV)などの有機電子デバイスの開発に役立てることができ、再生可能エネルギー技術の進歩に貢献しています .

作用機序

Target of Action

The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds . This compound, also known as a silylating reagent, is used in the protection of alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .

Mode of Action

The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound . This interaction results in the formation of silyl ethers , which are more resistant to acidic conditions and nucleophilic species .

Biochemical Pathways

The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry . The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .

Pharmacokinetics

The compound is known to have a high molecular weight of 3906 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the formation of stable silyl ethers . These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry .

Action Environment

The action, efficacy, and stability of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals . The compound’s stability may be affected by the presence of a fluoride source .

生化学分析

Biochemical Properties

1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol plays a significant role in biochemical reactions, particularly as a silylating reagent used in the protection of alcohols and the preparation of silyl ethers . It interacts with various enzymes and proteins, facilitating the formation of stable silyl ethers. The compound’s interaction with hydroxyl groups is crucial for its function as a protecting group, ensuring the stability of sensitive biomolecules during chemical synthesis .

Cellular Effects

The effects of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol on cellular processes are primarily related to its role as a protecting group. It influences cell function by stabilizing hydroxyl groups, thereby preventing unwanted reactions that could disrupt cellular metabolism and gene expression . This stabilization is essential for maintaining the integrity of cellular components during biochemical experiments.

Molecular Mechanism

At the molecular level, 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol exerts its effects through the formation of silyl ethers. The compound’s tert-butyl(diphenyl)silyl group interacts with hydroxyl groups, forming a stable bond that protects the hydroxyl group from nucleophilic attacks . This mechanism is vital for the selective protection of primary hydroxyl groups, allowing for precise control over chemical reactions in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is influenced by various factors, including pH and temperature. The compound is stable under acidic conditions and can withstand harsh environments without significant degradation . Over time, its protective effects on hydroxyl groups remain consistent, making it a reliable reagent for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol in animal models vary with dosage. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of cellular functions and metabolic processes . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is involved in metabolic pathways related to the protection of hydroxyl groups. It interacts with enzymes responsible for silylation, facilitating the formation of stable silyl ethers . This interaction is essential for maintaining the integrity of sensitive biomolecules during metabolic processes, ensuring accurate and reliable results in biochemical research .

Transport and Distribution

Within cells and tissues, 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s localization to specific cellular compartments, where it can exert its protective effects on hydroxyl groups . The compound’s distribution is crucial for its function in biochemical reactions, as it must reach target sites to provide effective protection .

Subcellular Localization

The subcellular localization of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific organelles, where it can protect hydroxyl groups from nucleophilic attacks . The precise localization is essential for the compound’s function, ensuring that it provides protection where it is most needed in biochemical experiments .

特性

IUPAC Name |

1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJOYIQSUXKDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

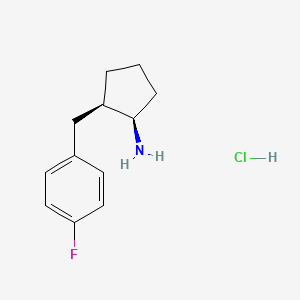

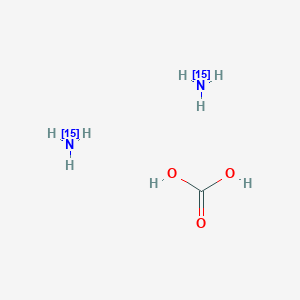

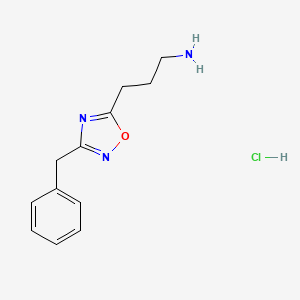

![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)

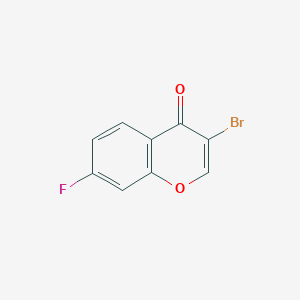

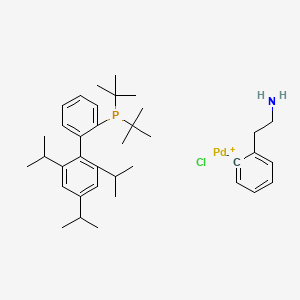

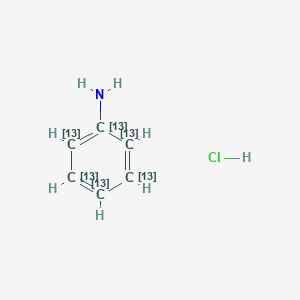

![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)

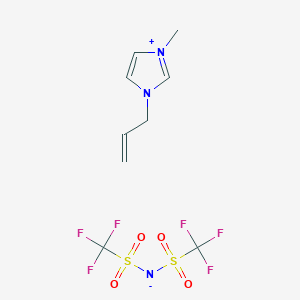

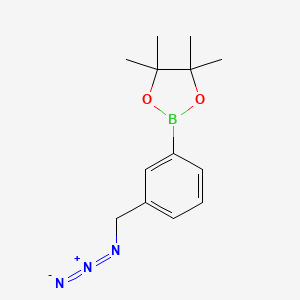

![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)